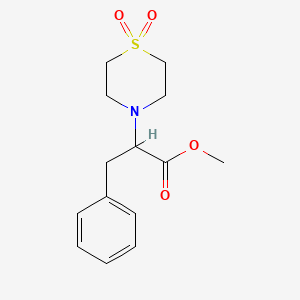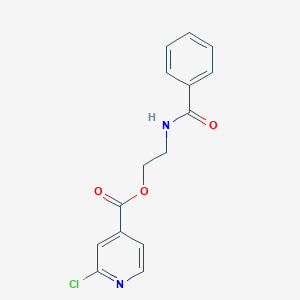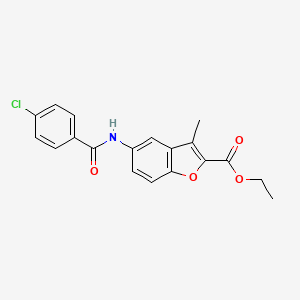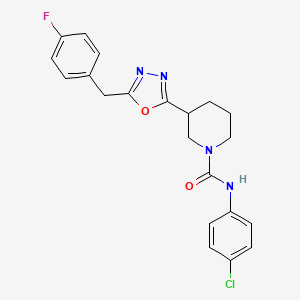![molecular formula C16H9F3N4O4 B2392219 2,2,2-trifluoro-N-[4-nitro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide CAS No. 887198-49-4](/img/structure/B2392219.png)
2,2,2-trifluoro-N-[4-nitro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “2,2,2-trifluoro-N-[4-nitro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide” is complex, with multiple functional groups. It includes a trifluoroacetamide group, a nitro group, and a quinoxalinone group. The presence of these groups suggests that the compound may have interesting chemical properties .科学的研究の応用
Photoreactivity Studies
Compounds similar to "2,2,2-trifluoro-N-[4-nitro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide" have been studied for their photoreactivity. For instance, studies on flutamide, a compound with some structural similarities, have shown that it undergoes different photoreactions depending on the solvent, revealing insights into its stability and reactivity under light exposure. Such research is crucial for understanding how light-sensitive compounds behave, which is essential for their handling and storage in pharmaceutical and chemical applications (Watanabe et al., 2015).
Structural Analysis and Properties
The structural analysis of compounds containing amide and quinoxaline derivatives provides insights into their chemical behavior, formation of salts and inclusion compounds, and potential applications in creating new materials or chemical sensors. Research in this area explores the crystalline structures and properties of such compounds, contributing to our understanding of their potential uses in materials science and drug design (Karmakar et al., 2007).
Antimicrobial and Antiprotozoal Applications
Novel syntheses of quinoxaline derivatives have been explored for their potential antibacterial and antiprotozoal activities. These studies highlight the application of quinoxaline-based compounds in developing new antimicrobial agents, which is critical in addressing the global challenge of antibiotic resistance. The synthesis and characterization of these compounds, followed by in vitro and in vivo evaluations, underscore the potential of such derivatives in medicinal chemistry (Patel et al., 2017).
Neuroprotective Potential
Research has also explored the neuroprotective potential of compounds structurally related to quinoxalines, such as NBQX, which inhibits non-NMDA glutamate receptor binding. These findings are crucial for developing treatments for cerebral ischemia and other neurodegenerative conditions, illustrating the broader therapeutic applications of quinoxaline derivatives (Sheardown et al., 1990).
特性
IUPAC Name |
2,2,2-trifluoro-N-[4-nitro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N4O4/c17-16(18,19)15(25)22-10-6-5-8(23(26)27)7-9(10)13-14(24)21-12-4-2-1-3-11(12)20-13/h1-7H,(H,21,24)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFLLKBCIHFMPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-benzoyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2392138.png)


![2-chloro-N-[(2,3-dihydro-1H-isoindol-5-yl)methyl]-6-methylpyridine-3-sulfonamide hydrochloride](/img/structure/B2392141.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2392143.png)

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2392146.png)
![N-cyclohexyl-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2392147.png)


![N-benzyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2392154.png)
![2-(2-fluorobenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2392156.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2392157.png)